molecular formula C8H6N2O B350007 2,7-Naphthyridin-1(2h)-one CAS No. 67988-50-5

2,7-Naphthyridin-1(2h)-one

Cat. No. B350007
CAS RN: 67988-50-5
M. Wt: 146.15g/mol
InChI Key: GCCFYOUSCICNCD-UHFFFAOYSA-N
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Description

2,7-Naphthyridin-1(2h)-one is a compound that has been studied for its potential biological applications . It has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes that break down neurotransmitters in the brain .


Synthesis Analysis

The synthesis of 2,7-Naphthyridin-1(2h)-one involves the preparation of a series of 8-hydroxy-2,7-naphthyridin-2-ium salts . This process involves the use of spectroscopic analyses to elucidate the zwitterionic nature of 2,7-naphthyridin-1(7H)-ones .


Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridin-1(2h)-one is characterized by its zwitterionic nature . This refers to a neutral molecule with positive and negative charges at different locations within the molecule .


Chemical Reactions Analysis

In the context of chemical reactions, 2,7-Naphthyridin-1(2h)-one has been used as a building block in the preparation of 8-substituted xanthines . These compounds have been synthesized by condensation of 5,6-diaminouracil derivatives and various carboxylic acids .

Scientific Research Applications

Kinase Inhibition

“2,7-Naphthyridin-1(2h)-one” has been identified as a new lead structure for kinase inhibitors, specifically c-Kit and VEGFR-2 kinase inhibitors. Kinase inhibitors are significant in the treatment of various cancers as they can block certain protein kinases that are involved in the growth of cancer cells .

Pharmacological Applications

There is a growing interest in 2,7-naphthyridines due to their potential pharmacological applications. While detailed spectral data on their derivatives are scarce, their pharmacological relevance is noted, suggesting a promising area for drug development .

MET/AXL Kinase Inhibition

This compound has also been proposed as a novel lead structure for MET inhibitors by research groups. MET inhibitors play a crucial role in targeted cancer therapy, especially in cases where abnormal MET activity leads to tumor growth and metastasis .

Effective Arylation with Diaryliodonium Salts

In synthetic chemistry, “2,7-Naphthyridin-1(2h)-one” has been used effectively for arylation with diaryliodonium salts. This process is crucial for creating complex molecules that can have various applications, including medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 2,7-Naphthyridin-1(2h)-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

2,7-Naphthyridin-1(2h)-one interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound has been identified as a dual inhibitor of AChE and BChE, with some variants showing a preferential inhibition of AChE over BChE .

Biochemical Pathways

The inhibition of AChE and BChE by 2,7-Naphthyridin-1(2h)-one affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BChE, 2,7-Naphthyridin-1(2h)-one disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .

Result of Action

The inhibition of AChE and BChE by 2,7-Naphthyridin-1(2h)-one leads to an increase in the concentration of acetylcholine. This can enhance the transmission of signals in the nervous system. The specific molecular and cellular effects of this action are subject to ongoing research .

Future Directions

The future directions for research on 2,7-Naphthyridin-1(2h)-one could involve further exploration of its inhibitory effects on AChE and BChE . Additionally, its potential use as a building block in the synthesis of other bioactive molecules could be a promising area of study .

properties

IUPAC Name

2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFYOUSCICNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthyridin-1(2h)-one

CAS RN

67988-50-5
Record name 1,2-dihydro-2,7-naphthyridin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,7-naphthyridin-1(2H)-one an interesting scaffold for kinase inhibitor development?

A: The 2,7-naphthyridin-1(2H)-one scaffold demonstrates promising activity against various kinases, including MET, AXL, c-Kit, and VEGFR-2. [, ] Its structure allows for diverse modifications, enabling researchers to fine-tune its activity, potency, and selectivity towards specific kinases. [, ]

Q2: How does the structure of 2,7-naphthyridin-1(2H)-one derivatives influence their activity against different kinases?

A: Studies have shown that modifications at the 8-position of the 2,7-naphthyridin-1(2H)-one ring significantly influence its inhibitory activity. [, ] For example, introducing an amino group at the 8-position, along with specific substitutions on the 2-phenyl ring, led to the discovery of potent c-Kit and VEGFR-2 inhibitors. [] Additionally, incorporating a chlorine atom at the 8-position allowed for further diversification of the scaffold and led to the identification of selective MET and AXL inhibitors. []

Q3: Have any 2,7-naphthyridin-1(2H)-one derivatives shown selectivity towards specific kinases?

A: Yes, research has identified compounds like 17c and 17e that exhibit selectivity for MET and AXL kinases, respectively. [] This selectivity is crucial in drug development as it can potentially minimize off-target effects and improve the therapeutic index.

Q4: What are the advantages of using diaryliodonium salts in the synthesis of 2,7-naphthyridin-1(2H)-one derivatives?

A: Employing diaryliodonium salts in the N-arylation of 2,7-naphthyridin-1(2H)-one offers several benefits over traditional methods. These include milder reaction conditions, shorter reaction times, and significantly higher yields. [] This efficient synthetic strategy allows for the rapid generation of diverse libraries of compounds for further biological evaluation.

Q5: How do researchers elucidate the interactions between 2,7-naphthyridin-1(2H)-one derivatives and their target kinases?

A: Scientists utilize techniques like X-ray crystallography to determine the three-dimensional structure of 2,7-naphthyridin-1(2H)-one derivatives and understand their binding modes within the active site of target kinases. [] Additionally, molecular docking simulations provide insights into the interactions between the compound and the amino acid residues of the kinase, further informing structure-activity relationship studies. []

Q6: What is the environmental impact of 2,7-naphthyridin-1(2H)-one derivatives?

A: Currently, the available research primarily focuses on the synthesis and biological activity of 2,7-naphthyridin-1(2H)-one derivatives. Further investigation is needed to assess the environmental impact, degradation pathways, and potential ecotoxicological effects of these compounds. [, , , , , ]

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